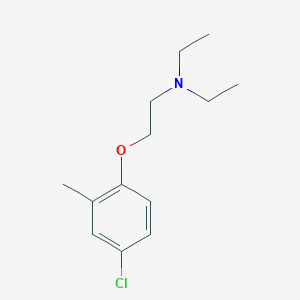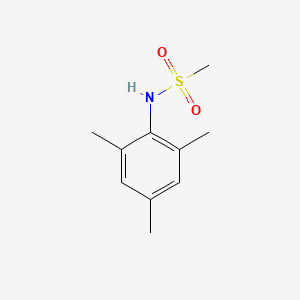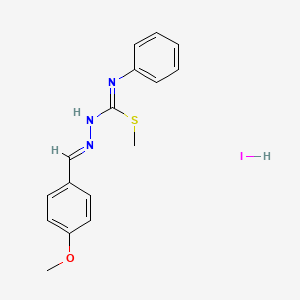
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine, also known as Clenbuterol, is a sympathomimetic amine that belongs to the beta-2 agonist family of drugs. It is widely used in scientific research for its ability to stimulate beta-2 adrenergic receptors, which results in bronchodilation, increased metabolic rate, and lipolysis.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine acts as a beta-2 adrenergic receptor agonist, which results in the activation of adenylate cyclase and the subsequent increase in cyclic AMP (cAMP) levels. This leads to the activation of protein kinase A (PKA), which results in the phosphorylation of various proteins involved in bronchodilation, lipolysis, and metabolic rate.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to have a variety of biochemical and physiological effects. In animal studies, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to increase skeletal muscle mass and decrease fat mass. It has also been shown to increase metabolic rate and oxygen consumption. In addition, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has been shown to have bronchodilatory effects, which makes it useful in the treatment of respiratory diseases such as asthma and COPD.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is its ability to stimulate beta-2 adrenergic receptors, which makes it useful in a variety of scientific research applications. However, there are also limitations to its use. 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can have variable effects depending on the dose used, and it can also have side effects such as tachycardia and tremors. In addition, 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has a short half-life, which can make it difficult to maintain a consistent level of drug exposure in animal studies.
Orientations Futures
There are several future directions for research related to 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine. One area of interest is the potential use of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine in the treatment of obesity and metabolic disorders. Another area of interest is the development of more selective beta-2 adrenergic receptor agonists that have fewer side effects than 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine. Finally, there is interest in understanding the long-term effects of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine use on skeletal muscle growth and fat loss.
Méthodes De Synthèse
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can be synthesized using a variety of methods, including the reaction of 4-chloro-2-methylphenol with diethylamine, followed by reaction with ethylene oxide. Another method involves the reaction of 4-chloro-2-methylphenol with diethylamine, followed by reaction with ethylene oxide and hydrochloric acid. The yield of 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine can vary depending on the synthesis method used.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine is widely used in scientific research for its ability to stimulate beta-2 adrenergic receptors. It is commonly used in studies related to respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). 2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine has also been used in studies related to skeletal muscle growth and fat loss.
Propriétés
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClNO/c1-4-15(5-2)8-9-16-13-7-6-12(14)10-11(13)3/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMDBRFRMHLQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-methylphenoxy)-N,N-diethylethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)



![1-[(5-methyl-2-furyl)methyl]-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5694278.png)
![N-(4-methoxyphenyl)-N'-[2-(4-methyl-1-piperidinyl)ethyl]thiourea](/img/structure/B5694290.png)
![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)
![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)
